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Compound of Interest

Compound Name: Benzyl (8-hydroxyoctyl)carbamate

Cat. No.: B2459146

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (8-hydroxyoctyl)carbamate is a chemical compound with potential applications in
various fields, including drug discovery and materials science. Understanding its
physicochemical, pharmacokinetic (absorption, distribution, metabolism, and excretion -
ADME), and toxicological properties is crucial for its development and safe handling. In the
early stages of research, in-silico prediction methods offer a rapid and cost-effective approach
to estimate these properties, guiding further experimental investigation.

This technical guide provides a comprehensive overview of the in-silico predicted properties of
Benzyl (8-hydroxyoctyl)carbamate. The data presented herein is generated using a variety of
established computational models and is intended to serve as a foundational resource for
researchers. Furthermore, this guide includes detailed experimental protocols for the key
properties, offering a pathway for the validation of these in-silico predictions.

In-Silico Property Prediction Workflow

The following diagram illustrates the general workflow for in-silico property prediction, starting
from the chemical structure of Benzyl (8-hydroxyoctyl)carbamate.
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Figure 1: In-Silico Property Prediction Workflow.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in various
environments and are critical for formulation and delivery. The predicted properties for Benzyl

(8-hydroxyoctyl)carbamate are summarized in the table below.
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Property Predicted Value Method/Tool

Molecular Formula C16H25NOs -

Molecular Weight 279.37 g/mol -

logP (octanol/water) 3.8-4.2 Multiple consensus models

Low (predicted logS: -4.5 to

Water Solubility 5.0) Multiple consensus models
pKa (most acidic) ~13.5 (hydroxyl proton) Chemicalize
pKa (most basic) ~ -1.5 (carbamate nitrogen) Chemicalize

Topological Polar Surface Area

58.7 A2 SwissADME
(TPSA)
Number of Rotatable Bonds 12 SwissADME
Number of Hydrogen Bond )
SwissADME
Acceptors
Number of Hydrogen Bond .
SwissADME

Donors

Predicted ADME Properties

ADME properties determine the pharmacokinetic profile of a compound, influencing its efficacy
and safety as a potential therapeutic agent.
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Property Predicted Outcome Interpretation Method/Tool
o ] S Likely good oral )
Lipinski's Rule of Five 0 violations ) o SwissADME
bioavailability
Gastrointestinal (Gl) ] Well absorbed from ]
) High SwissADME
Absorption the gut
Blood-Brain Barrier Unlikely to cross the ]
] No SwissADME
(BBB) Permeation BBB
Caco-2 Permeability Moderate to high ADMETIab 2.0,
-5.0to -4.5 cm/s -
(logPapp) permeability pkCSM
_ Not likely to be a
P-glycoprotein (P-gp) )
No substrate of P-gp SwissADME
Substrate
efflux pump
o Low potential for drug- )
CYP1A2 Inhibitor No ) ) SwissADME
drug interactions
o Low potential for drug- ]
CYP2C19 Inhibitor No ] ) SwissADME
drug interactions
. Low potential for drug- ]
CYP2C9 Inhibitor No ] ) SwissADME
drug interactions
. Low potential for drug- )
CYP2D6 Inhibitor No ) ) SwissADME
drug interactions
o Low potential for drug- ]
CYP3A4 Inhibitor No SwissADME

drug interactions

Predicted Toxicological Properties

Early assessment of potential toxicity is crucial to de-risk drug candidates. The following table
summarizes the predicted toxicological profile of Benzyl (8-hydroxyoctyl)carbamate.
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. ) Confidencel/Probab
Endpoint Predicted Outcome it Method/Tool
ility

Ames Mutagenicity Non-mutagen High ProTox-Il, pkCSM
hERG Inhibition Low risk of inhibition - pkCSM
Hepatotoxicity Low probability High ProTox-II
Carcinogenicity Low probability Moderate ProTox-II
Oral Rat Acute Predicted ~2000

o - ProTox-II
Toxicity (LDso) mg/kg (Class 4)
Skin Sensitization Low probability Moderate pkCSM

Hypothetical Signaling Pathway

Given the structural features of a carbamate and a long alkyl chain with a terminal hydroxyl
group, Benzyl (8-hydroxyoctyl)carbamate could potentially interact with enzymes involved in
lipid signaling or hydrolysis. The following diagram depicts a hypothetical interaction with a
generic hydrolase enzyme.
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 To cite this document: BenchChem. [In-Silico Prediction of Benzyl (8-hydroxyoctyl)carbamate
Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2459146#in-silico-prediction-of-benzyl-8-
hydroxyoctyl-carbamate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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